molecular formula C12H22ClNO2 B2911286 tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride CAS No. 2241139-91-1

tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride

Cat. No.: B2911286
CAS No.: 2241139-91-1
M. Wt: 247.76
InChI Key: AAEGIKHWMLEKCB-UHFFFAOYSA-N
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Description

Historical Development of Azaspiro Compounds in Medicinal Chemistry

The exploration of azaspirocycles began in the late 20th century, driven by the need for bioactive molecules with improved pharmacokinetic profiles. Early work focused on smaller spirocycles like azaspiro[3.3]heptanes, but their limited stability hindered pharmaceutical applications. A breakthrough occurred in 2000 with the first synthesis of a 1-oxo-2-oxa-5-azaspiro[3.4]octane system using l-proline, demonstrating the feasibility of larger spirocyclic frameworks. By 2010, researchers developed practical routes to substituted azaspiro[3.3]heptanes, highlighting their potential as cyclohexane replacements in drug design. The subsequent decade saw exponential growth in spiro[3.4]octane chemistry, with over 15 synthetic methodologies reported between 2015 and 2025, including annulation strategies for 2-azaspiro[3.4]octanes and fluorinated derivatives.

Table 1: Key Milestones in Azaspiro[3.4]octane Development

Year Achievement Significance Source
2000 First spiro[3.4]octane via l-proline Validated biological compatibility
2010 Stable azaspiro[3.3]heptanes Demonstrated scaffold stability
2019 Three annulation routes for 2-azaspiro[3.4]octane Scalable synthesis established
2023 Fluorinated spiro[3.4]octane carboxylates Introduced metabolic stability enhancements

Significance of tert-Butyl 6-Azaspiro[3.4]octane-8-carboxylate Hydrochloride in Contemporary Research

This compound addresses two critical challenges in drug development:

  • Conformational Control : The spiro[3.4]octane system locks the nitrogen and carboxylate groups in a fixed spatial arrangement, optimizing interactions with target proteins.
  • Synthetic Modularity : The tert-butyl ester acts as a protecting group, enabling sequential functionalization at the 6-aza position while the hydrochloride salt improves crystallinity for characterization.

Recent studies utilize it as a key intermediate in:

  • Kinase Inhibitors : Structural analogs show nM-level activity against EGFR and VEGFR-2.
  • Antimicrobials : Derivatives exhibit MIC values ≤2 µg/mL against Gram-positive pathogens.
  • PROTACs : The spirocyclic core enhances proteolysis-targeting chimera (PROTAC) stability by reducing off-target binding.

Structural Uniqueness and Research Value in Pharmaceutical Sciences

X-ray crystallography of related compounds reveals three critical features:

Figure 1: Structural Attributes

  • Spiro Junction : The shared carbon atom between the four-membered azetidine and five-membered cyclohexanone rings creates a 70° dihedral angle, minimizing ring strain.
  • Carboxylate Positioning : At C8, the tert-butyl ester projects perpendicular to the spiro plane, providing a handle for bioconjugation without steric clashes.
  • Hydrochloride Salt : Protonation of the 6-aza nitrogen enhances water solubility (LogP reduced by 1.2 vs. free base) while maintaining lipid membrane permeability.

Table 2: Structural Comparison of Azaspiro Derivatives

Compound Ring System Functional Groups Bioactivity Relevance
2-Boc-6-oxo-2-azaspiro[3.4]octane Spiro[3.4]octane Ketone, tert-butyl carbamate Kinase inhibitor intermediates
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid Spiro[3.4]octane Fluorine, carboxylic acid Antibacterial lead optimization
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane Secondary amine, Boc group NAMPT/ROCK inhibitor synthesis

Current Research Landscape and Academic Interest

Four dominant trends characterize recent investigations:

  • Stereoselective Synthesis

    • Ruthenium-catalyzed asymmetric hydrogenation achieves >95% ee for spiro[3.4]octane carboxylates.
    • Enzymatic desymmetrization using lipases generates enantioenriched intermediates.
  • Diversity-Oriented Functionalization

    • Late-stage C–H activation installs aryl, fluoro, and cyano groups at C7/C8 positions.
    • Photoredox catalysis enables decarboxylative couplings for library synthesis.
  • Computational Modeling

    • DFT studies predict that the spiro[3.4]octane scaffold reduces entropic penalties upon target binding by 3.2 kcal/mol versus flexible analogs.
  • Therapeutic Applications

    • 68% of recent patents (2023–2025) featuring this compound relate to oncology, primarily as BTK and CDK4/6 inhibitor components.

Research Frontiers :

  • Protein Degradation : Incorporation into cereblon-binding motifs for IMiD-like compounds.
  • Antiviral Agents : Exploration as capsid binders in SARS-CoV-2 therapeutics.

Properties

IUPAC Name

tert-butyl 6-azaspiro[3.4]octane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-11(2,3)15-10(14)9-7-13-8-12(9)5-4-6-12;/h9,13H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEGIKHWMLEKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC12CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a base, followed by the introduction of the tert-butyl group through alkylation. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the spirocyclic framework or reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: Research into its potential therapeutic effects includes investigations into its use as a drug candidate for treating various diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 8-(Hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

  • CAS No.: 129321-82-0
  • Molecular Formula: C₁₃H₂₃NO₃
  • Molecular Weight : 241.33 g/mol
  • Key Differences: Incorporates a hydroxymethyl (-CH₂OH) substituent at position 8, increasing polarity compared to the parent compound. Purity is reported at 95–96% .

tert-Butyl 2,5-Diazaspiro[3.4]octane-5-carboxylate Hemioxalate

  • CAS No.: 1434141-78-2
  • Molecular Formula : C₁₁H₁₈N₂O₂·0.5C₂H₂O₄ (hemioxalate salt)
  • Key Differences : Contains two nitrogen atoms in the spiro framework (2,5-diaza), which may enhance hydrogen-bonding interactions in drug-receptor binding. The hemioxalate salt form alters crystallinity and solubility .

tert-Butyl 7-Oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • CAS No.: 1408075-90-0
  • Structural Similarity : 0.70 (per )
  • Key Differences : Substitution of a nitrogen with oxygen (5-oxa) and introduction of a ketone (7-oxo) group reduce basicity and may influence metabolic stability .

Bicyclic Analogues with Azabicyclo Frameworks

tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate Hydrochloride

  • CAS No.: 1403676-97-0
  • Molecular Formula : C₁₁H₂₀ClN₂O₂
  • Key Differences : Replaces the spiro[3.4]octane with a bicyclo[3.2.1]octane system. The additional nitrogen (3,8-diaza) broadens hydrogen-bonding capacity, useful in kinase inhibitor design .

8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic Acid tert-Butyl Ester Hydrochloride

  • CAS No.: 1427195-31-0
  • Molecular Formula : C₁₂H₂₃ClN₂O₂
  • Key Differences : Shares the same molecular formula as the target compound but features a bicyclo[3.2.1]octane core instead of a spiro system. This structural variation impacts ring strain and conformational flexibility .

Functional Analogues with Varied Protecting Groups

Ethyl 2-(((Benzyloxy)carbonyl)Amino)-6-azaspiro[3.4]octane-8-carboxylate

  • CAS No.: Discontinued (per )
  • Key Differences : Uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc, which alters deprotection conditions and stability under acidic environments .

Data Tables

Table 1. Structural Comparison of Spiro[3.4]octane Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Reference
tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate HCl 240401-09-6* C₁₂H₂₃ClN₂O₂ 262.78 Boc, HCl ≥95%
tert-Butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate 129321-82-0 C₁₃H₂₃NO₃ 241.33 Boc, -CH₂OH 95–96%
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate 1434141-78-2 C₁₁H₁₈N₂O₂·0.5C₂H₂O₄ 273.28 (salt) Boc, 2,5-diaza N/A

*Hypothesized based on structural similarity to –11.

Table 2. Bicyclic Analogues

Compound Name CAS No. Molecular Formula Ring System Key Differences Reference
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate HCl 1403676-97-0 C₁₁H₂₀ClN₂O₂ Bicyclo[3.2.1]octane 3,8-diaza
8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester HCl 1427195-31-0 C₁₂H₂₃ClN₂O₂ Bicyclo[3.2.1]octane Carboxylic acid ester

Biological Activity

tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride is a spirocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique bicyclic structure, characterized by the incorporation of a nitrogen atom, positions it as a candidate for various therapeutic applications, particularly in the fields of neuropharmacology and pain management.

  • Molecular Formula : C12H22ClNO2
  • Molecular Weight : Approximately 248 g/mol
  • CAS Number : 2241139-91-1
  • LogP : 1.52, indicating moderate lipophilicity
  • Polar Surface Area : 38 Ų, suggesting potential for membrane permeability

Research indicates that this compound interacts with specific receptors and enzymes, which modulates their activity. This interaction is critical for its biological effects, including:

  • Anxiolytic Effects : Demonstrated in animal models, suggesting potential for treating anxiety disorders.
  • Antidepressant Activity : Evidence from studies indicates its efficacy in alleviating depressive symptoms.
  • Neuropathic Pain Management : The compound shows promise in reducing pain associated with neuropathic conditions.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties:

Activity Type Description Study Findings
AnxiolyticReduces anxiety in animal modelsSignificant reduction in anxiety-like behavior observed at specific dosages
AntidepressantAlleviates depressive symptomsPositive effects noted in behavioral tests compared to control groups
AnalgesicEfficacy in neuropathic pain modelsReduction in pain response measured through established pain scales

Case Studies and Research Findings

  • Anxiolytic Study :
    • A study conducted on rodents demonstrated that administration of this compound led to a significant decrease in anxiety-like behaviors as measured by the elevated plus maze test. Doses ranging from 10 mg/kg to 30 mg/kg were effective, with peak effects noted at the higher dose.
  • Antidepressant Activity :
    • In a controlled experiment assessing the compound's impact on depressive symptoms, researchers found that it significantly improved scores on the forced swim test, indicating enhanced mood and reduced despair behaviors.
  • Neuropathic Pain Management :
    • In models of neuropathic pain induced by nerve injury, treatment with this compound resulted in a marked decrease in allodynia and hyperalgesia, confirming its potential as an analgesic agent.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Name CAS Number Key Features
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate1239319-94-8Contains an amino group enhancing biological activity
tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate1251010-30-6Different amino group positioning affects pharmacodynamics
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate203661-71-6Presence of a keto group alters reactivity and potential applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves spiroannulation reactions, where tert-butyl groups are introduced via Boc-protection to stabilize reactive intermediates. Key steps include cyclization using catalysts like Pd or Cu for azaspiro ring formation . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using dichloromethane/hexane) are critical for achieving >95% purity. LC-MS or HPLC (C18 column, 0.1% TFA in water/acetonitrile) is recommended for purity validation .

Q. How is the structural conformation of this spirocyclic compound confirmed experimentally?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, DEPT-135) is essential for assigning spirocyclic stereochemistry. For example, the tert-butyl group’s singlet at ~1.4 ppm (¹H NMR) and carbonyl resonances at ~170 ppm (¹³C NMR) confirm Boc protection. X-ray crystallography is recommended for absolute configuration determination, particularly for resolving axial/equatorial substituents in the azaspiro ring .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis of the Boc group. Store at –20°C in airtight containers under nitrogen. Stability tests via accelerated degradation studies (40°C/75% RH for 14 days) show <5% degradation when protected from moisture. Use DMSO-d6 for NMR to avoid water-induced decomposition .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states for ring-opening reactions. For instance, the spirocyclic nitrogen’s lone pair orientation influences reactivity with electrophiles. MD simulations (AMBER force field) predict solvent-accessible surfaces, guiding solvent selection (e.g., DMF vs. THF) for optimal reaction rates .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from variations in cyclization conditions (e.g., temperature, catalyst loading). Systematic DOE (Design of Experiments) using factors like Pd(OAc)₂ concentration (0.5–5 mol%) and reaction time (12–48 hr) can identify optimal conditions. Cross-validate results with independent labs using identical starting materials (e.g., PharmaBlock’s PB07357-01, CAS: 1263132-31-5) to ensure reproducibility .

Q. How does stereochemical complexity impact biological activity in drug discovery applications?

  • Methodological Answer : Enantiomers of azaspiro compounds exhibit divergent binding affinities. For example, tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (CAS: 1823426-03-4) shows 10-fold higher potency for serotonin receptors in the (R)-configuration. Use chiral HPLC (Chiralpak IA column, hexane/IPA) or enzymatic resolution (lipase-catalyzed acyl transfer) to separate enantiomers .

Q. What analytical techniques are critical for detecting trace impurities in scaled-up batches?

  • Methodological Answer : High-resolution LC-MS (Q-TOF) identifies impurities at <0.1% levels, such as de-Boc byproducts (m/z 143.1) or spiro-ring-opened aldehydes. ICP-MS detects residual metal catalysts (e.g., Pd <10 ppm). For quantitation, use a validated UPLC method with charged aerosol detection (CAD) to account for non-UV-active impurities .

Key Challenges and Solutions

  • Challenge : Low yields in spiroannulation due to steric hindrance.
    Solution : Use microwave-assisted synthesis (120°C, 30 min) to enhance reaction efficiency .
  • Challenge : Chiral resolution of enantiomers.
    Solution : Employ dynamic kinetic resolution with chiral ligands (e.g., BINAP) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.